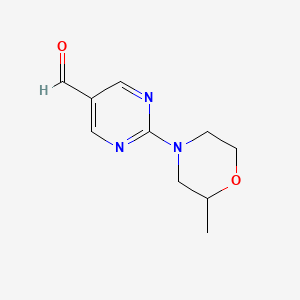
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . This compound is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine and pyrrole. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 2-methylmorpholine under basic conditions. The reaction mixture is typically stirred at room temperature in a solvent such as ethanol or methanol, with sodium hydroxide as the base . This method allows for the formation of the desired product through nucleophilic substitution reactions.
Analyse Des Réactions Chimiques
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include ethanol or methanol as solvents, sodium hydroxide as a base, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde has several scientific research applications, including:
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or ligand, binding to specific sites on the target molecules and modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares a similar pyrimidine core.
2-Methylmorpholine: This compound is a structural component of this compound and contributes to its unique reactivity and properties.
The uniqueness of this compound lies in its combination of a pyrimidine ring with a morpholine moiety, which imparts specific chemical and biological properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(2-methylmorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3 |
Clé InChI |
OFBQPWAUBLSISE-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)C2=NC=C(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


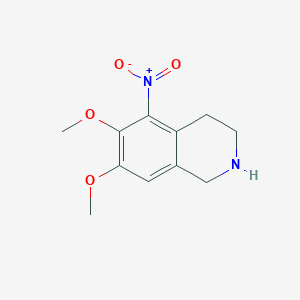
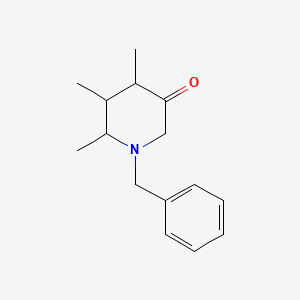
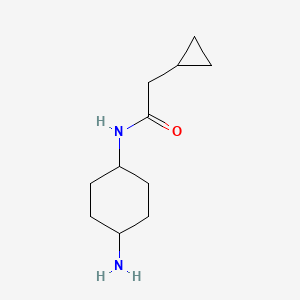
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)
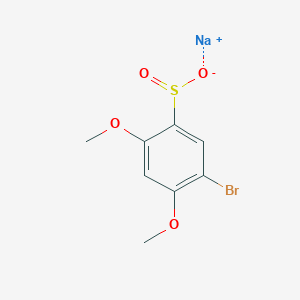
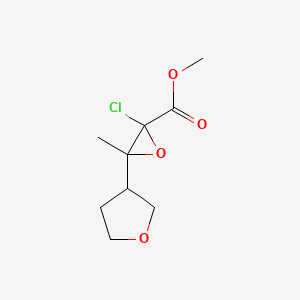
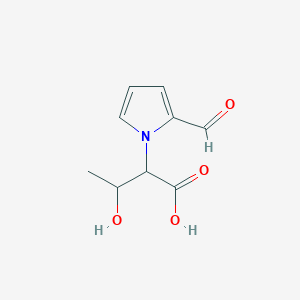
![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)

![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
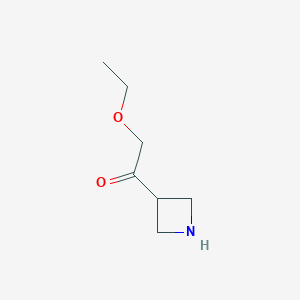
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
